molecular formula C5H4N2 B1296708 1H-Pyrrole-3-carbonitrile CAS No. 7126-38-7

1H-Pyrrole-3-carbonitrile

Cat. No. B1296708
CAS RN: 7126-38-7
M. Wt: 92.1 g/mol
InChI Key: PCYWMDGJYQAMCR-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile is a chemical compound with the molecular formula C5H4N2 . It is used in various scientific and industrial research .


Synthesis Analysis

The synthesis of 1H-Pyrrole-3-carbonitrile derivatives involves various chemical reactions. For instance, the Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines . The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-3-carbonitrile is based on a five-membered ring with the formula C5H4N2 . The structure of this compound and its derivatives has been studied using X-ray crystallography .


Chemical Reactions Analysis

1H-Pyrrole-3-carbonitrile and its derivatives have been found to participate in various chemical reactions. For example, they have been used as potential STING agonists in the treatment of various cancers and infectious diseases .


Physical And Chemical Properties Analysis

1H-Pyrrole-3-carbonitrile has a molecular weight of 92.099, a density of 1.2±0.1 g/cm3, a boiling point of 252.3±13.0 °C at 760 mmHg, and a melting point of 56-56.5°C .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Pyrrole-3-carbonitrile has diverse applications in the field of chemical synthesis. It is used in the development of substituted 1H-pyrrole-3-carbonitriles through a palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation. This process is notable for its efficiency and ability to tolerate various substrates (Wang et al., 2020). Additionally, 1H-Pyrrole-3-carbonitrile derivatives have been synthesized through Friedlander reaction under microwave irradiation, demonstrating high conversion and shorter reaction times (Salaheldin et al., 2010).

Biological and Pharmacological Activities

1H-Pyrrole-3-carbonitrile and its derivatives exhibit a range of biological activities. They serve as promising scaffolds for anti-inflammatory, antimalarial, antimicrobial, antiviral, and antitubercular drugs (Dholakia, 2023). Additionally, some derivatives have been investigated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis (Abdelhamid et al., 2022).

Material Science and Corrosion Inhibition

In material science, 1H-Pyrrole-3-carbonitrile derivatives have been studied as corrosion inhibitors. For instance, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles demonstrated effective inhibition on mild steel corrosion in acidic environments, indicating potential industrial applications (Verma et al., 2015). Similarly, new 1H-pyrrole-2,5-dione derivatives have shown promising results as corrosion inhibitors for carbon steel in hydrochloric acid medium (Zarrouk et al., 2015).

Safety And Hazards

When handling 1H-Pyrrole-3-carbonitrile, it is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Future research on 1H-Pyrrole-3-carbonitrile and its derivatives could focus on their potential as STING agonists for the treatment of various cancers and infectious diseases . Further studies could also explore the synthesis, structural modification, structure-activity relationship, and action mechanism of arylpyrroles .

properties

IUPAC Name

1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYWMDGJYQAMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340358
Record name 3-Cyanopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-3-carbonitrile

CAS RN

7126-38-7
Record name 3-Cyanopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
693
Citations
RP McGeary, DTC Tan, C Selleck, MM Pedroso… - European Journal of …, 2017 - Elsevier
A SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile 5a revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl and N-benzyl side chains of the …
Number of citations: 49 www.sciencedirect.com
SA Ahmadi, M Maddahi - International journal of Advanced Biological and …, 2013 - Citeseer
Reaction of Glycin with Malononitrile afforded respective Pyrrole. Pyrrole is one of the heterocyclic compounds with very important biological activities. Heterocycles are extremely …
Number of citations: 5 citeseerx.ist.psu.edu
R Pagadala, DR Kommidi, S Kankala… - Organic & …, 2015 - pubs.rsc.org
A one-pot green protocol involving four-components in aqueous medium is developed to synthesize highly-functionalized pyrroles in good yields. Two of the newly synthesized …
Number of citations: 20 pubs.rsc.org
SP Dholakia, MN Kher, DK Sureja, DB Sheth… - Journal of Medical …, 2023 - jmpas.com
Pyrrole is privileged and active heterocycle with diverse pharmacological activities that specifically serve as a promising scaffold for antiinflammatory, antimalarial, antimicrobial, antiviral…
Number of citations: 1 jmpas.com
GJ Gainsford, MDH Bhuiyan, AJ Kay - … Crystallographica Section E …, 2013 - scripts.iucr.org
Molecules of the potential non-linear optical title compound, C13H9N3O3, form dimeric stacks of molecules along the a axis cross-linked around inversion centers by N—H⋯O hydrogen …
Number of citations: 1 scripts.iucr.org
G Vimala, JK Raja, YA Naaz, PT Preumal… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C 26 H 16 N 6 O, the dihedral angles between the central pyrrole ring and the pendant indole ring system (rms deviation = 0.027 Å) and the azide-bearing …
Number of citations: 3 scripts.iucr.org
G Vimala, JK Raja, PT Perumal, A SubbiahPandi - IUCrData, 2016 - scripts.iucr.org
In the title compound, C30H19N3O, the indole and the naphthalene ring systems are inclined to the central pyrrole ring (rms deviation = 0.012 Å) by 29.09 (9) and 49.92 (9), respectively…
Number of citations: 5 scripts.iucr.org
G Vimala, JK Raja, PT Perumal, A SubbiahPandi - IUCrData, 2016 - iucrdata.iucr.org
In the title compound, C27H18BrN3O, the indole and central pyrrole ring systems are inclined to one another by 13.15 (15). The carbonitrile group is almost coplanar with its attached …
Number of citations: 1 iucrdata.iucr.org
C Shen, P Xu, C Zhang, Z Su, B Shan, R Li… - ACS Medicinal …, 2023 - ACS Publications
… a series of STING agonists with a 1H-pyrrole-3-carbonitrile scaffold. Structural modification and the … These data together showed the good promise of a series of 1H-pyrrole-3-carbonitrile …
Number of citations: 3 pubs.acs.org
QH Chen, FW Meng, GJ Dong, XD Wang… - … Section E: Structure …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C13H12N2O2, obtained in a search for analogs of the fungicide fludioxonil [systematic name: 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole…
Number of citations: 10 scripts.iucr.org

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